molecular formula C6H6F2N2O B572285 2-(Difluoromethoxy)pyridin-3-amine CAS No. 1214344-58-7

2-(Difluoromethoxy)pyridin-3-amine

Cat. No.: B572285
CAS No.: 1214344-58-7
M. Wt: 160.124
InChI Key: DWDLHRLEFAHRPR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O. It is characterized by the presence of a difluoromethoxy group attached to a pyridin-3-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)pyridin-3-amine typically involves the introduction of a difluoromethoxy group into a pyridine ring. One common method is the reaction of 3-aminopyridine with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)pyridin-3-amine is unique due to the presence of both the difluoromethoxy group and the amino group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-5-4(9)2-1-3-10-5/h1-3,6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDLHRLEFAHRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744611
Record name 2-(Difluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214344-58-7
Record name 2-(Difluoromethoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)pyridin-3-amine
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